(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid CAS number 68347-91-1
(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid CAS number 68347-91-1
An In-depth Technical Guide to (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (CAS 68347-91-1)
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for therapeutic innovation. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the geometric precision to engage with a multitude of biological targets. The imidazo[2,1-b]thiazole ring system is a quintessential example of such a scaffold, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a pivotal derivative of this family: (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (CAS No. 68347-91-1).
This molecule is more than a mere chemical entity; it is a versatile platform for drug discovery. The fused heterocyclic core provides a rigid, three-dimensional structure, while the phenyl group and the acetic acid moiety serve as critical handles for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will dissect this compound from its foundational synthesis to its application as a progenitor for potent therapeutic agents, providing not just protocols, but the strategic rationale that underpins them.
Core Compound Profile: Physicochemical Characteristics
A comprehensive understanding of a compound begins with its fundamental properties. These data are critical for anticipating its behavior in both chemical reactions and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 68347-91-1 | [3][4][5] |
| Molecular Formula | C₁₃H₁₀N₂O₂S | [5] |
| Molecular Weight | 258.30 g/mol | [5] |
| IUPAC Name | 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid | |
| Appearance | Solid | |
| Melting Point | 221–223 °C | [6] |
| SMILES String | O=C(O)CC1=CSC2=NC(C3=CC=CC=C3)=CN21 | |
| InChI Key | 1S/C13H10N2O2S/c16-12(17)6-10-8-18-13-14-11(7-15-13)9-4-2-1-3-5-9 |
Synthesis and Molecular Elucidation
The construction of the imidazo[2,1-b]thiazole core is a well-established process, frequently leveraging the robust and versatile Hantzsch thiazole synthesis.[7][8] The overall strategy involves the initial formation of a substituted 2-aminothiazole, which then undergoes cyclocondensation to yield the fused bicyclic system.
Strategic Synthesis Pathway
The rationale for a multi-step synthesis is to build complexity in a controlled manner, starting from simple, commercially available precursors. The chosen pathway ensures high yields and purity of the key intermediate, 2-amino-4-phenylthiazole, which is the cornerstone for the final cyclization step.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of Intermediate 2-Amino-4-phenylthiazole
This initial step is critical, as the purity of this intermediate directly impacts the final reaction's success. The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide; in this case, the α-haloketone is generated in situ from acetophenone and an oxidant like iodine.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).[9] The use of excess thiourea ensures the complete consumption of the acetophenone.
-
Heating: Heat the mixture under reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, wash the reaction mixture with diethyl ether to remove unreacted iodine and acetophenone.[9]
-
Neutralization & Precipitation: Pour the mixture into an ammonium hydroxide solution. This neutralizes the hydroiodide salt of the product, causing the free amine to precipitate.
-
Purification: Collect the crude solid by filtration and recrystallize from methanol to yield pure 2-amino-4-phenylthiazole as a crystalline solid.[9]
Experimental Protocol: Synthesis of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (2a)
While various routes exist, the following is based on established literature for creating the title compound, which serves as a key intermediate for further derivatization.[6] The cyclization reaction between the 2-aminothiazole and a suitable three-carbon electrophile builds the fused imidazole ring.
Step-by-Step Methodology:
-
Reaction Setup: A mixture of 2-amino-4-phenylthiazole (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq) in anhydrous ethanol is heated to reflux.
-
Cyclization: The reaction is refluxed for 18-24 hours until TLC indicates the consumption of the starting materials. This step forms the ethyl ester of the target compound.
-
Hydrolysis: The solvent is removed under reduced pressure. The resulting residue is then treated with an aqueous solution of sodium hydroxide (2 M) and heated to 60°C for 4-6 hours to hydrolyze the ester to the carboxylic acid.
-
Acidification & Precipitation: The solution is cooled to room temperature and acidified with hydrochloric acid (2 M) to a pH of ~4-5. The acidic product precipitates out of the solution.
-
Purification: The solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield pure (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid.
Analytical Characterization
The structural integrity of the synthesized compound must be validated. The following data, reported for compound 2a in the literature, serve as a benchmark for successful synthesis.[6]
| Analysis Type | Expected Results for C₁₃H₁₀N₂O₂S |
| ¹H-NMR (DMSO-d₆, δ ppm) | 8.72 (s, 1H, imidazole H), 7.91 (d, J=7.6 Hz, 2H, Ar-H), 7.55–7.41 (m, 4H, Ar-H and thiazole H), 4.12 (s, 2H, CH₂) |
| ¹³C-NMR (DMSO-d₆, δ ppm) | 169.3, 147.4, 139.3, 129.1, 128.9, 128.7, 127.6, 125.0, 114.5, 110.0, 32.2 |
| Melting Point (°C) | 221–223 |
Biological Significance & Therapeutic Potential
The true value of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid lies not in its intrinsic activity, but in its role as a scaffold for compounds with potent biological effects. The core structure has been extensively explored, revealing significant potential in oncology and infectious diseases.
Anticancer Activity
Derivatives of this scaffold have demonstrated remarkable efficacy against a range of human cancer cell lines.[6][11] The primary mechanism often involves the inhibition of critical protein kinases that drive oncogenic signaling.
-
RAF Kinase Inhibition: The BRAF protein is a key component of the MAPK signaling cascade, which regulates cell growth and proliferation.[12][13] Mutations, particularly BRAF V600E, lead to pathway hyperactivation. Several (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives have been developed as potent pan-RAF inhibitors, showing promise in overcoming resistance to selective BRAF inhibitors.[12][13]
-
FLT3 Kinase Inhibition: Fms-like tyrosine kinase 3 (FLT3) is another crucial target, especially in acute myeloid leukemia (AML).[14] Specific 6-phenylimidazo[2,1-b]thiazole derivatives have been discovered that exhibit potent, low-nanomolar inhibitory activity against FLT3, making them highly promising candidates for AML therapy.[14]
Caption: Inhibition of the MAPK pathway by targeting RAF kinases.
Antimicrobial and Anthelmintic Activity
The scaffold is also a fertile ground for developing anti-infective agents. The acetic acid moiety is readily converted into hydrazides, which have been shown to possess significant biological activity.
-
Antibacterial/Antifungal: N²-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides have demonstrated potent in vitro activity against bacteria such as Staphylococcus aureus and various fungi, with MIC values as low as 0.24 µg/mL.[15][16]
-
Antimycobacterial: The same class of hydrazide derivatives showed inhibitory activity against Mycobacterium tuberculosis H37Rv, indicating potential for development as new anti-tuberculosis agents.[15]
-
Anthelmintic: The parent imidazo[2,1-b]thiazole structure is found in the well-known anthelmintic drug Tetramisole, highlighting the inherent potential of this scaffold to combat parasitic worm infections.[2]
Application in Medicinal Chemistry: A Gateway to New Chemical Entities
The carboxylic acid functional group of the title compound is a versatile chemical handle, making it an ideal starting point for library synthesis in a drug discovery program. Amidation is a primary strategy to explore the chemical space and establish structure-activity relationships (SAR).
Workflow for Amide Library Synthesis
This workflow is a self-validating system. The success of each step—activation and coupling—can be monitored by TLC or LC-MS, ensuring that only pure, confirmed intermediates proceed to the next stage. The choice of a coupling agent like HATU is deliberate; it is highly efficient, minimizes racemization, and operates under mild conditions suitable for sensitive substrates.
Caption: A robust workflow for generating an amide library.
Experimental Protocol: General Amide Coupling
This protocol is designed for reliability and scalability, making it suitable for generating a focused library of compounds for SAR studies.[6]
Step-by-Step Methodology:
-
Activation: To a solution of (6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 6-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water. Collect the resulting precipitate by filtration. If no solid forms, extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final amide. The structure and purity should be confirmed by NMR and LC-MS.
Conclusion and Future Horizons
(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid is a compound of significant strategic value. Its robust synthesis and the proven therapeutic potential of its derivatives establish it as a high-value scaffold for modern drug discovery.[6][15] While extensive research has focused on its utility in generating anticancer and antimicrobial agents, many avenues remain unexplored.
Future research should focus on expanding the diversity of derivatives, probing new biological targets beyond kinases, and undertaking in-depth ADME/Tox profiling of lead compounds. The inherent versatility of this molecule ensures that the imidazo[2,1-b]thiazole core will continue to be a source of novel therapeutic candidates for years to come.
References
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- Shaik, A., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives.
- National Institutes of Health (NIH). (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- BenchChem. (2010). An In-depth Technical Guide to 2-Amino-4-phenylthiazole (CAS 2010-06-2).
- MDPI. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable.
- Abdellatif, K. R. A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry.
- Sahu, S., et al. (n.d.). Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone, thiourea, and bromine. ResearchGate.
- National Institutes of Health (NIH). (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity.
- ACS Publications. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry.
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- Wang, Z., et al. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI.
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- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
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Santa Cruz Biotechnology. (n.d.). (6-phenylimidazo[2,1-b][2][9]thiazol-3-yl)acetic acid | CAS 68347-91-1. Retrieved from
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